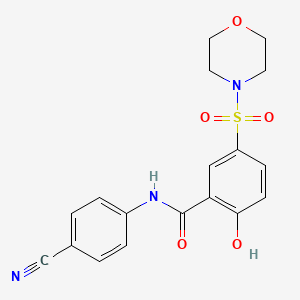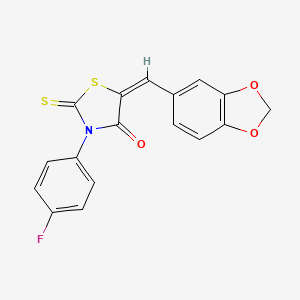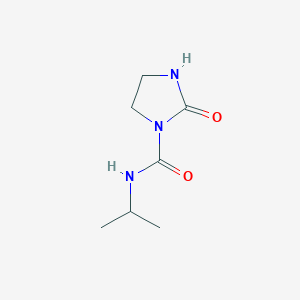![molecular formula C17H16N2O2S2 B2985942 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-44-9](/img/structure/B2985942.png)
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole” is a complex organic molecule that contains a pyrrolidine ring and a benzenesulfonyl group . The pyrrolidine ring is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . The benzenesulfonyl group is a sulfonyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and benzenesulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the opening of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Applications De Recherche Scientifique
Synthesis and Microbial Studies
One significant application of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole derivatives is in the synthesis and microbial studies of new pyridine derivatives. Patel and Agravat (2007) describe the synthesis of benzothiazole derivatives, highlighting their potential antibacterial and antifungal activities (Patel & Agravat, 2007).
Chemistry and Properties of Benzothiazole Derivatives
The chemistry and properties of benzothiazole derivatives, including those related to this compound, have been extensively reviewed. Boča, Jameson, and Linert (2011) provide a comprehensive overview of the preparation, properties, and applications of these compounds in various fields, including their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives are a significant area of research. Patel and Agravat (2009) explore the antimicrobial activities of new pyridine derivatives synthesized from benzothiazole, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Novel Benzothiazole Derivatives
The development of novel benzothiazole derivatives for various applications, including biological evaluation, is an ongoing research focus. Bhoi, Borad, Pithawala, and Patel (2016) discuss the synthesis of novel benzothiazole derivatives and their screening for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Synthesis of Sulfonylated Derivatives
Research on the synthesis of sulfonylated derivatives of benzothiazole and related compounds is also prominent. Cui, Zhu, Li, and Cao (2018) developed an efficient method for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of benzothiazole chemistry (Cui, Zhu, Li, & Cao, 2018).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
The pyrrolidine ring and its derivatives have been reported to have different biological profiles, which could be influenced by their pharmacokinetic properties .
Action Environment
The pyrrolidine ring and its derivatives have been reported to have different biological profiles, which could be influenced by environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYWYGLRUVSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)



![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985864.png)


![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)

